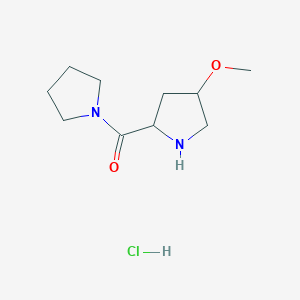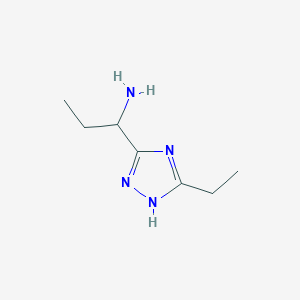
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is an organic compound that features an amino group, an iodophenyl group, and a hydroxyl group attached to a methylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable aromatic precursor to introduce the iodophenyl group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the hydroxyl group via reduction or hydrolysis reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol: Similar structure but with the iodine atom in a different position.
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-ol: Bromine instead of iodine.
3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol: Chlorine instead of iodine.
Uniqueness
3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is unique due to the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromine or chlorine analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C10H14INO |
|---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
3-amino-1-(3-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14INO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI-Schlüssel |
KFBJQLGLJZFJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CC(=CC=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)







![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)

![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)
